5-Amino-3-(2-thiazolyl)isoxazole
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Overview
Description
5-Amino-3-(2-thiazolyl)isoxazole is a heterocyclic compound that features both an isoxazole and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-thiazolyl)isoxazole can be achieved through various methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave conditions . Another method includes the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles . These reactions typically require specific catalysts and conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2-thiazolyl)isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Amino-3-(2-thiazolyl)isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2-thiazolyl)isoxazole involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(2-thiazolyl)oxazole
- 5-Amino-3-(2-thiazolyl)pyrazole
- 5-Amino-3-(2-thiazolyl)triazole
Uniqueness
5-Amino-3-(2-thiazolyl)isoxazole is unique due to its specific combination of the isoxazole and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and drug development .
Properties
Molecular Formula |
C6H5N3OS |
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Molecular Weight |
167.19 g/mol |
IUPAC Name |
3-(1,3-thiazol-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C6H5N3OS/c7-5-3-4(9-10-5)6-8-1-2-11-6/h1-3H,7H2 |
InChI Key |
LCRDMHCTXGQCHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C2=NOC(=C2)N |
Origin of Product |
United States |
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